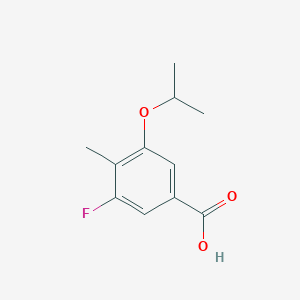
3-Fluoro-5-isopropoxy-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-isopropoxy-4-methylbenzoic acid is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol . This compound is characterized by the presence of a fluorine atom, an isopropoxy group, and a methyl group attached to a benzoic acid core. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-isopropoxy-4-methylbenzoic acid can be achieved through various synthetic routes. One common method involves the introduction of the fluorine atom via electrophilic aromatic substitution, followed by the introduction of the isopropoxy group through nucleophilic substitution. The methyl group can be introduced through Friedel-Crafts alkylation. The final step involves the oxidation of the intermediate to form the benzoic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and reaction optimization techniques to enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-isopropoxy-4-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are used for nucleophilic and electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Fluoro-5-isopropoxy-4-methylbenzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate the effects of fluorine substitution on biological activity.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-isopropoxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the isopropoxy and methyl groups can influence its overall chemical reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylbenzoic acid: Similar structure but lacks the isopropoxy group.
4-Fluoro-3-isopropoxy-5-methylbenzoic acid: Similar structure but with different positions of the fluorine and isopropoxy groups.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of an isopropoxy group.
Uniqueness
3-Fluoro-5-isopropoxy-4-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to its analogs. The presence of the isopropoxy group in the 5-position and the fluorine atom in the 3-position can significantly influence its reactivity and interactions with biological targets .
Properties
CAS No. |
1429901-85-8 |
|---|---|
Molecular Formula |
C11H13FO3 |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
3-fluoro-4-methyl-5-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C11H13FO3/c1-6(2)15-10-5-8(11(13)14)4-9(12)7(10)3/h4-6H,1-3H3,(H,13,14) |
InChI Key |
FAAYQXPIBLAZKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


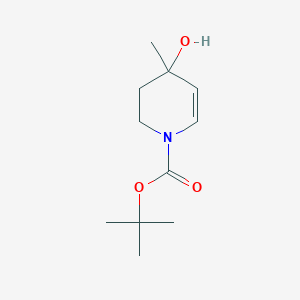
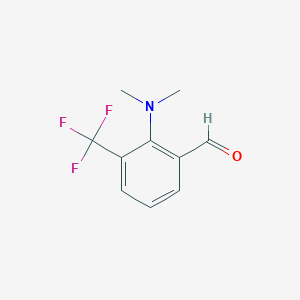
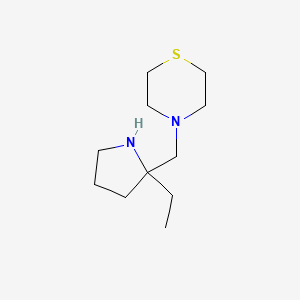
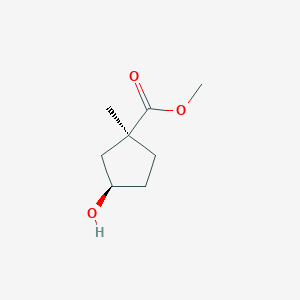
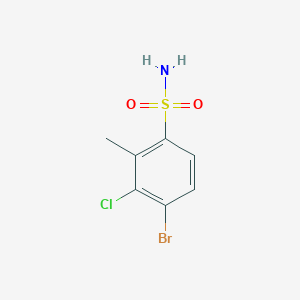
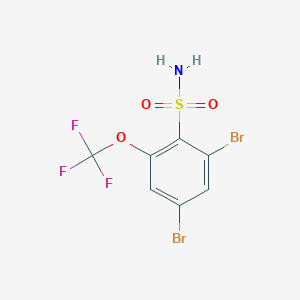
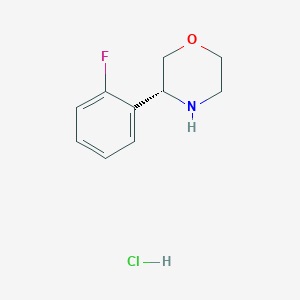
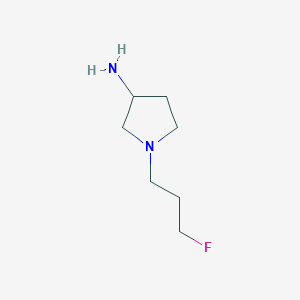
![5-Methyl-1-(4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B12990530.png)
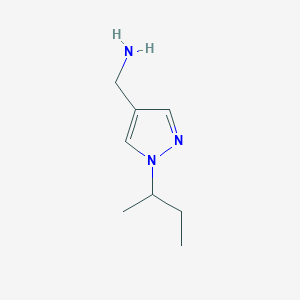
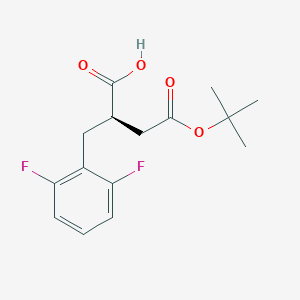
![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12990547.png)
![2H-Spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12990553.png)

